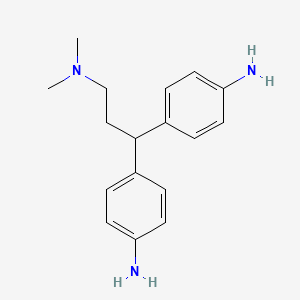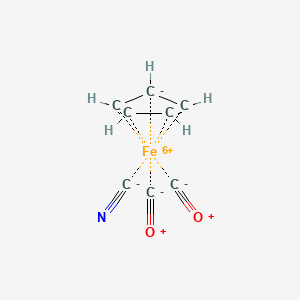
Iron,cyanodicarbonyl-pi-cyclopentadienyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iron, cyanodicarbonyl-pi-cyclopentadienyl is an organometallic compound that features a cyclopentadienyl ligand bound to an iron center, along with two carbonyl groups and a cyanide ligand. This compound is of significant interest in the field of organometallic chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of iron, cyanodicarbonyl-pi-cyclopentadienyl typically involves the reaction of cyclopentadienyl iron dicarbonyl dimer with cyanide sources. One common method is the reaction of cyclopentadienyl iron dicarbonyl dimer with sodium cyanide in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere . The reaction proceeds at room temperature and yields the desired product after purification.
Industrial Production Methods
Industrial production of iron, cyanodicarbonyl-pi-cyclopentadienyl follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Iron, cyanodicarbonyl-pi-cyclopentadienyl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: The carbonyl and cyanide ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand substitution reactions often involve phosphines, amines, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(III) species, while reduction can produce iron(I) species. Substitution reactions result in the formation of new organometallic complexes with different ligands.
Scientific Research Applications
Iron, cyanodicarbonyl-pi-cyclopentadienyl has a wide range of applications in scientific research:
Biology: The compound’s ability to interact with biological molecules makes it a valuable tool in bioinorganic chemistry studies.
Industry: It is used in the synthesis of fine chemicals and pharmaceuticals due to its catalytic properties.
Mechanism of Action
The mechanism by which iron, cyanodicarbonyl-pi-cyclopentadienyl exerts its effects involves coordination to target molecules through its ligands. The iron center can undergo redox reactions, facilitating electron transfer processes. The carbonyl and cyanide ligands play crucial roles in stabilizing the compound and enabling its reactivity. Molecular targets include enzymes and other metalloproteins, where the compound can modulate their activity through coordination and redox interactions .
Comparison with Similar Compounds
Iron, cyanodicarbonyl-pi-cyclopentadienyl can be compared with other similar compounds such as:
Cyclopentadienyliron dicarbonyl dimer: This compound has a similar structure but lacks the cyanide ligand, resulting in different reactivity and applications.
Cyclopentadienyliron tricarbonyl: This compound contains an additional carbonyl ligand, which affects its electronic properties and reactivity.
Cyclopentadienyliron phosphine complexes: These complexes feature phosphine ligands instead of carbonyl or cyanide, leading to distinct catalytic and coordination properties.
Iron, cyanodicarbonyl-pi-cyclopentadienyl stands out due to its unique combination of ligands, which confer specific reactivity and stability, making it a versatile compound in various fields of research and industry.
Properties
Molecular Formula |
C8H5FeNO2+4 |
|---|---|
Molecular Weight |
202.98 g/mol |
IUPAC Name |
carbon monoxide;cyclopenta-1,3-diene;iron(6+);cyanide |
InChI |
InChI=1S/C5H5.CN.2CO.Fe/c1-2-4-5-3-1;3*1-2;/h1-5H;;;;/q2*-1;;;+6 |
InChI Key |
OGNOUGLKJJOONL-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#N.[C-]#[O+].[C-]#[O+].[CH-]1C=CC=C1.[Fe+6] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


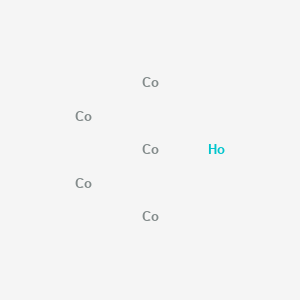
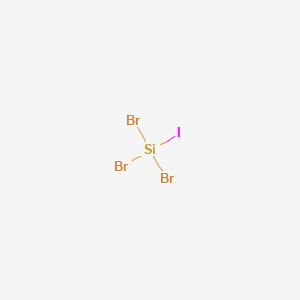
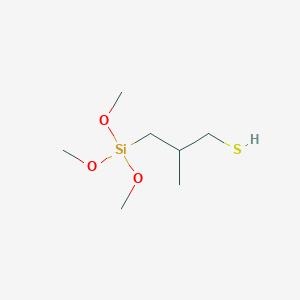
![2,2'-[Methylenebis(nitroazanediyl)]diacetic acid](/img/structure/B14714842.png)


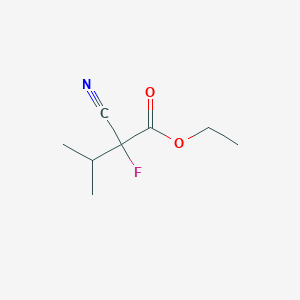
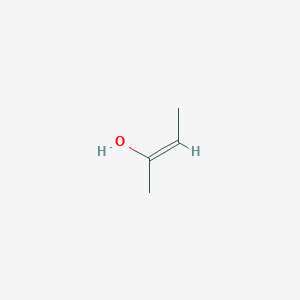

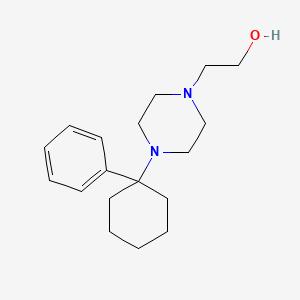

![(4-Chlorophenyl)[2-hydroxy-4-(octyloxy)phenyl]methanone](/img/structure/B14714892.png)

